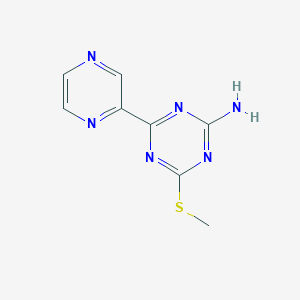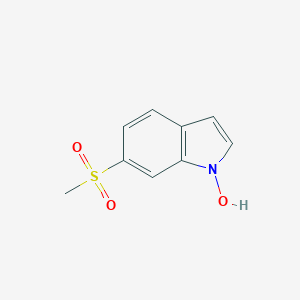
1-ヒドロキシ-6-メチルスルホニルインドール
概要
説明
1-Hydroxy-6-methylsulfonylindole is a chemical compound with the molecular formula C9H9NO3S. It is an indole derivative, characterized by the presence of a hydroxy group at the first position and a methylsulfonyl group at the sixth position of the indole ring.
科学的研究の応用
1-Hydroxy-6-methylsulfonylindole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
作用機序
Target of Action
Indole derivatives, which include 1-Hydroxy-6-methylsulfonylindole, have been the focus of many researchers due to their potential biological properties . .
Mode of Action
Generally, indole derivatives interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . The specific interactions of 1-Hydroxy-6-methylsulfonylindole with its targets remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect a variety of enzymes and proteins, but the specific pathways influenced by this compound are yet to be determined .
Result of Action
As an indole derivative, it is expected to exhibit some biological activity, but specific effects at the molecular and cellular level are yet to be identified .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methylsulfonylindole typically involves the introduction of the hydroxy and methylsulfonyl groups onto the indole ring. One common method is the sulfonation of 1-hydroxyindole followed by methylation. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and methylating agents like methyl iodide .
Industrial Production Methods: Industrial production of 1-Hydroxy-6-methylsulfonylindole may involve large-scale sulfonation and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
化学反応の分析
Types of Reactions: 1-Hydroxy-6-methylsulfonylindole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
1-Hydroxyindole: Lacks the methylsulfonyl group, leading to different chemical properties.
6-Methylsulfonylindole: Lacks the hydroxy group, affecting its reactivity and applications
Uniqueness: 1-Hydroxy-6-methylsulfonylindole is unique due to the presence of both hydroxy and methylsulfonyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-hydroxy-6-methylsulfonylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXUTUMPWBBNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351563 | |
| Record name | 1-hydroxy-6-methylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170492-47-4 | |
| Record name | 1-hydroxy-6-methylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170492-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl](/img/structure/B64755.png)
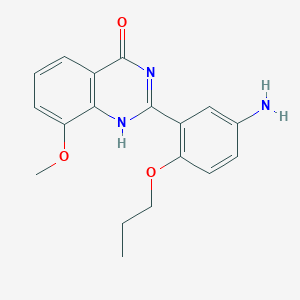
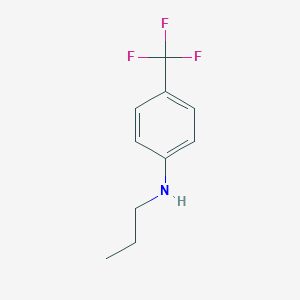
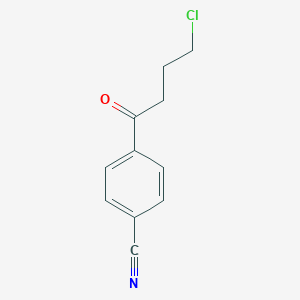
![3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione](/img/structure/B64761.png)
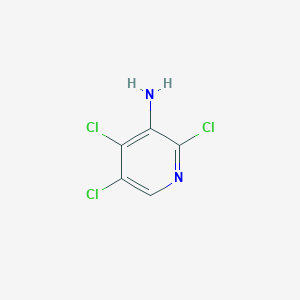
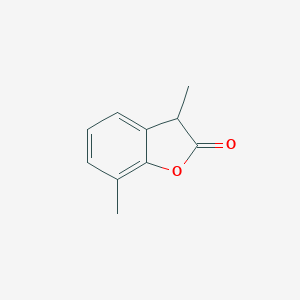
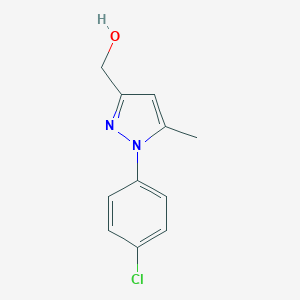
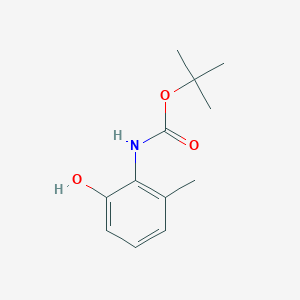
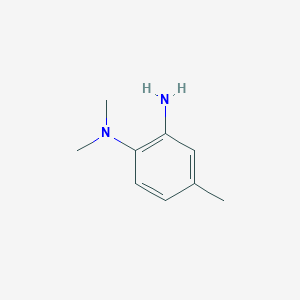
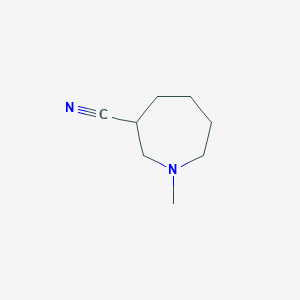
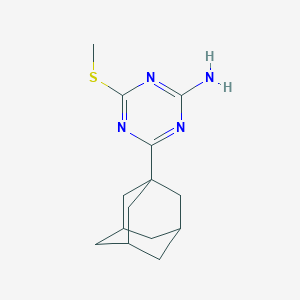
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
